![molecular formula C14H12F3NO3 B7647265 N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]furan-3-carboxamide](/img/structure/B7647265.png)
N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]furan-3-carboxamide, also known as TFEC, is a synthetic compound that has gained attention in the scientific community due to its potential application in various fields. It belongs to the class of furan derivatives and has a molecular formula of C15H14F3NO3. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]furan-3-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. This compound also inhibits the activity of lipoxygenase, which is involved in the production of leukotrienes. Leukotrienes are known to play a role in asthma and allergic reactions.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. This compound has been found to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to reduce the production of reactive oxygen species, which are known to play a role in neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]furan-3-carboxamide in lab experiments is its relatively low toxicity. It has been shown to have low acute toxicity in animal models. This compound is also stable under normal laboratory conditions. However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]furan-3-carboxamide. One of the directions is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use as an anticancer agent. In addition, the development of new synthesis methods for this compound could lead to the discovery of new derivatives with improved properties. Finally, the study of the mechanism of action of this compound could lead to the discovery of new targets for drug development.
合成法
The synthesis of N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]furan-3-carboxamide has been reported by several researchers. One of the methods involves the reaction of 3-furancarboxylic acid with 4-methoxyphenylacetic acid in the presence of trifluoroacetic anhydride and pyridine. The resulting product is then treated with N,N-dimethylformamide dimethyl acetal to obtain this compound. Another method involves the reaction of 3-furancarboxylic acid with 4-methoxyphenylacetonitrile in the presence of boron trifluoride etherate and methanol. The product is then treated with ammonia to obtain this compound.
科学的研究の応用
N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]furan-3-carboxamide has shown potential application in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and antipyretic properties. This compound has also been studied for its potential use as an anticancer agent. In addition, this compound has shown promise in the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO3/c1-20-11-4-2-9(3-5-11)12(14(15,16)17)18-13(19)10-6-7-21-8-10/h2-8,12H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDIFIDBHKWFEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(F)(F)F)NC(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

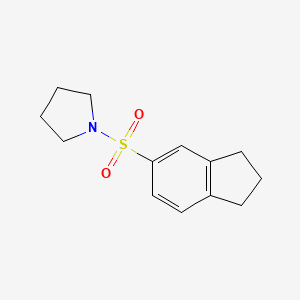
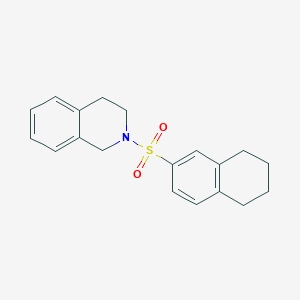
![2-[(3,4-dimethylphenyl)sulfonyl-methylamino]-N,N-dimethylacetamide](/img/structure/B7647208.png)

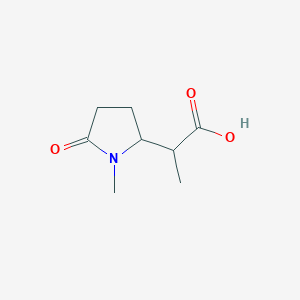
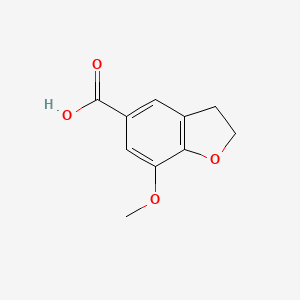
![N-[(3-fluoro-4-methoxyphenyl)methyl]-4-methyl-3-methylsulfonylaniline](/img/structure/B7647240.png)
![N-[2-(1-thiophen-2-ylethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7647243.png)
![N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7647245.png)
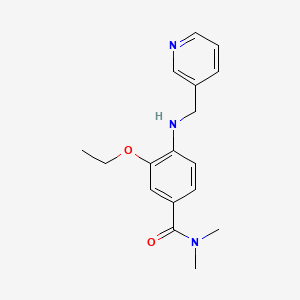
![4-methyl-N-[2-(morpholin-4-ylmethyl)phenyl]-1,4-diazepane-1-carboxamide](/img/structure/B7647259.png)
![N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7647260.png)
![1-[[2-(1,3-Thiazol-5-ylmethylamino)phenyl]methyl]imidazolidin-2-one](/img/structure/B7647273.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-[(4-fluorophenyl)methoxy]piperidine](/img/structure/B7647281.png)